3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide
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Overview
Description
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide is an organic compound that features a hydrazine functional group attached to a methoxyphenyl-substituted oxopropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 3-methoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using an appropriate acylating agent, such as acetic anhydride, to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazine moiety, which can interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide involves its interaction with molecular targets through its hydrazine and carbonyl groups. These functional groups can form covalent bonds or hydrogen bonds with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-hydrazinyl-N-(3-hydroxyphenyl)-3-oxopropanamide: Similar structure but with a hydroxy group instead of a methoxy group.
3-hydrazinyl-N-(4-methoxyphenyl)-3-oxopropanamide: Similar structure but with the methoxy group in the para position.
3-hydrazinyl-N-(3-methoxyphenyl)-2-oxopropanamide: Similar structure but with a different position of the carbonyl group.
Uniqueness
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide is unique due to the specific positioning of the methoxy group and the hydrazine moiety, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications where these functional groups play a critical role.
Properties
CAS No. |
15116-39-9 |
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Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C10H13N3O3/c1-16-8-4-2-3-7(5-8)12-9(14)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
LYWRJHUYQBWTGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC(=O)NN |
Origin of Product |
United States |
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